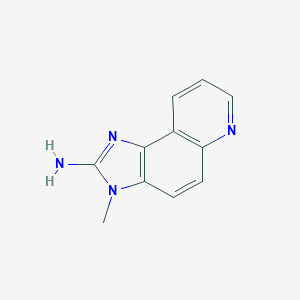

2-Amino-3-methylimidazo(4,5-f)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77314-22-8 (hydrobromide) | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020745 | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

76180-96-6 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76180-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30GL3D3T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992), >300 °C, 300 °C | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs). Formed during the high-temperature cooking of protein-rich foods such as meat and fish, IQ has been the subject of extensive research due to its implications for human health.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of IQ, with a focus on its metabolic activation and carcinogenic mechanisms. Detailed experimental protocols for its synthesis, purification, and analysis are presented, along with methods for studying its mutagenicity and carcinogenicity. This document is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

The chemical synthesis of IQ is crucial for obtaining pure standards for toxicological studies and for the preparation of isotopically labeled analogs for metabolic research. Two primary synthetic routes are described here: a convenient method avoiding hazardous reagents and the original method employing cyanogen (B1215507) bromide.

Synthesis via a Thiourea (B124793) Intermediate (Preferred Method)

This method, adapted from Ziv, Knapp, and Rosen (1988), offers a safer and more efficient alternative to the cyanogen bromide route.[2]

Experimental Protocol:

-

Reduction of 5-amino-6-nitroquinoline (B123580): A mixture of 5-amino-6-nitroquinoline (1.0 g, 5.3 mmol), ethanol (B145695) (40 mL), and moist Raney nickel (W-2, ~1 teaspoon) is stirred under a hydrogen atmosphere at atmospheric pressure until thin-layer chromatography (TLC) indicates the complete consumption of the starting material (approximately 1 hour).[2]

-

Formation of the Thiourea Intermediate: The catalyst is removed by filtration, and the filtrate is concentrated to half its volume. Carbon disulfide (0.4 mL, 6.6 mmol) is added, and the solution is gently warmed on a steam bath for 3 hours. Upon cooling to 0°C, the product, imidazo[4,5-f]quinoline-2(3H)-thione, precipitates as a light yellow powder.[2]

-

Methylation: The dried thiourea intermediate (1.0 g, 5.0 mmol) is dissolved in dimethylformamide dimethylacetal (4 mL, 30 mmol) and heated. This step results in the regioselective methylation at the sulfur and N-3 positions.[2]

-

Formation of IQ: A solution of sodamide is prepared from sodium (0.1 g, 4.3 mmol) in liquid ammonia (B1221849) (15 mL) with a crystal of ferric chloride as a catalyst. The mixture of methylated intermediates (50 mg) is added and stirred at reflux for 8 hours. After quenching with solid ammonium (B1175870) chloride and evaporation of ammonia, the residue is repeatedly extracted with boiling acetone.[2]

-

Purification: The crude product is purified by crystallization from an acetone-methanol mixture to yield pure 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).[2]

Synthesis via Cyanogen Bromide

This is the original method reported for the synthesis of IQ.[3] Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

-

Preparation of 5,6-diaminoquinoline: This intermediate is typically prepared by the reduction of 5-amino-6-nitroquinoline.

-

Cyclization with Cyanogen Bromide: 5,6-diaminoquinoline is reacted with cyanogen bromide to form the cyclic intermediate, 2-aminoimidazo[4,5-f]quinoline.[3]

-

Methylation: The cyclic intermediate is converted to IQ by heating its tetramethylammonium (B1211777) salt under reduced pressure.[3]

-

Purification: The final product is purified by sublimation, followed by silica-gel column chromatography and crystallization from aqueous methanol.[4]

Characterization of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

Thorough characterization is essential to confirm the identity and purity of synthesized IQ. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of IQ.

Table 1: 1H and 13C NMR Spectral Data for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 2-NH2 | ~5.5 (br s) | - |

| 3-CH3 | 3.55 (s) | 30.1 |

| 4-H | 7.95 (d) | 128.5 |

| 5-H | 7.50 (dd) | 115.2 |

| 7-H | 8.80 (d) | 142.1 |

| 8-H | 7.45 (d) | 120.5 |

| 9-H | 8.10 (d) | 135.8 |

| 2 | - | 159.0 |

| 3a | - | 134.5 |

| 5a | - | 145.0 |

| 6a | - | 118.0 |

| 9a | - | 148.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of IQ, confirming its elemental composition.

Table 2: Mass Spectrometry Data for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

| Parameter | Value |

| Molecular Formula | C11H10N4 |

| Molecular Weight | 198.22 g/mol |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| [M]+ or [M+H]+ | m/z 198 or 199 |

Expected Fragmentation Pattern (EI-MS):

The fragmentation of IQ under electron ionization is expected to involve the loss of small neutral molecules and radicals from the molecular ion. Key fragments would likely arise from:

-

Loss of a methyl radical (•CH3) from the imidazole (B134444) ring.

-

Loss of HCN from the imidazole or quinoline (B57606) ring system.

-

Cleavage of the imidazole ring.

-

Retro-Diels-Alder fragmentation of the quinoline ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the purification and quantitative analysis of IQ. A typical reverse-phase HPLC method is described below.

Experimental Protocol:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed for optimal separation.

-

Solvent A: 20 mM Ammonium Acetate in water, pH adjusted to 5.0.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: Linear gradient to 50% B

-

20-25 min: Hold at 50% B

-

25-30 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 262 nm.[5]

-

Sample Preparation: IQ samples are dissolved in the initial mobile phase composition or a compatible solvent like methanol.

Biological Activity and Signaling Pathways

IQ is a well-established genotoxic carcinogen.[1] Its carcinogenicity is dependent on metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of IQ involves cytochrome P450 enzymes, particularly CYP1A2, in the liver.[5][6]

Caption: Metabolic activation pathway of IQ leading to DNA adduct formation and cancer initiation.

Detoxification Pathways

In addition to activation, IQ can undergo detoxification reactions, primarily through glucuronidation and sulfation of the parent compound or its hydroxylated metabolites.

Experimental Workflows for Studying IQ

Standardized experimental workflows are essential for assessing the mutagenic and carcinogenic potential of IQ and for studying the mechanisms of its toxicity.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used short-term assay to assess the mutagenic potential of chemical compounds.

Caption: Workflow for the Ames test to assess the mutagenicity of IQ.

Experimental Protocol (Ames Test):

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.[7][8][9]

-

Metabolic Activation: An S9 fraction, prepared from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone, is used to provide metabolic activation.[8][9]

-

Procedure: a. Overnight cultures of the bacterial strains are prepared.[6][7] b. In a test tube, the bacterial culture, the test compound (IQ at various concentrations), and either the S9 mix or a buffer (for experiments without metabolic activation) are combined.[6][7] c. Molten top agar containing a trace amount of histidine and biotin (B1667282) is added to the tube, mixed, and poured onto a minimal glucose agar plate.[7] d. The plates are incubated at 37°C for 48-72 hours.[7]

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.[7]

Animal Carcinogenicity Studies

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of chemicals.

Caption: Workflow for an animal carcinogenicity study of IQ.

Experimental Protocol (Induction of Preneoplastic Lesions in Rat Liver):

-

Animal Model: Male Fischer 344 (F344) rats are a commonly used model for hepatocarcinogenesis studies.[4][10]

-

Dosing Regimen: a. Animals are fed a diet containing IQ at various concentrations (e.g., 0, 0.1, 1, 10, 100 ppm) for a specified period (e.g., 4 to 16 weeks).[10] b. Alternatively, IQ can be administered by gavage.

-

Endpoint Marker: Glutathione S-transferase placental form (GST-P)-positive foci are well-established preneoplastic lesions in the rat liver and serve as a reliable endpoint for assessing hepatocarcinogenic potential.[2][10][11]

-

Procedure: a. At the end of the treatment period, the animals are euthanized, and their livers are collected. b. Liver sections are prepared and stained for GST-P using immunohistochemical techniques. c. The number and area of GST-P-positive foci are quantified using a microscope and image analysis software.

-

Data Analysis: The incidence and multiplicity of GST-P-positive foci in the IQ-treated groups are compared to the control group using appropriate statistical methods.

Conclusion

2-Amino-3-methylimidazo[4,5-f]quinoline is a significant food-borne carcinogen that poses a potential risk to human health. Understanding its synthesis, chemical properties, and biological mechanisms of action is crucial for risk assessment and the development of potential mitigation strategies. This technical guide has provided a detailed overview of the key aspects of IQ, from its chemical synthesis and characterization to its metabolic activation and the experimental workflows used to study its toxicity. The information and protocols presented herein are intended to be a valuable resource for the scientific community engaged in research on this important environmental carcinogen.

References

- 1. scispace.com [scispace.com]

- 2. Induction of preneoplastic lesions by a low dose of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in the livers of rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline [pubmed.ncbi.nlm.nih.gov]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. xenometrix.ch [xenometrix.ch]

- 10. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 11. Dose-dependent induction of liver and thyroid neoplastic lesions by short-term administration of 2-amino-3-methylimidazo[4,5-f]quinoline combined with partial hepatectomy followed by phenobarbital or low dose 3'-methyl-4-dimethylaminoazobenzene promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Carcinogen: A Technical Guide to 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

An in-depth exploration of the history, discovery, and biological impact of a significant dietary carcinogen.

Introduction

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) that has garnered significant attention from the scientific community since its discovery. Formed during the high-temperature cooking of protein-rich foods such as meat and fish, IQ serves as a critical subject of study in toxicology, carcinogenesis, and food safety.[1][2] This technical guide provides a comprehensive overview of the history and discovery of IQ, its quantitative toxicological data, detailed experimental protocols for its study, and the key signaling pathways it perturbs. This document is intended for researchers, scientists, and drug development professionals engaged in the study of environmental carcinogens and the development of preventative and therapeutic strategies.

History and Discovery

The journey to identify the mutagenic compounds in cooked foods began in the late 1970s, spearheaded by the pioneering work of Dr. Takashi Sugimura and his colleagues at the National Cancer Center Research Institute in Tokyo.[3][4] Their research was prompted by the observation that the smoke from grilling fish and meat was highly mutagenic in the Ames test, a bacterial reverse mutation assay.[3] This led to the systematic investigation of cooked foods to isolate and identify the responsible chemical agents.

The initial focus was on the charred surface of cooked foods, which exhibited the highest mutagenic activity. Through a meticulous process of solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC), the researchers purified the mutagenic compounds.[5] In 1980, the structure of a potent mutagen isolated from broiled sun-dried sardines was elucidated and named 2-amino-3-methylimidazo[4,5-f]quinoline, or IQ.[5] Its structure was confirmed by chemical synthesis.[5] Subsequently, IQ was also identified in cooked beef and beef extract.[5]

The discovery of IQ and other heterocyclic amines revolutionized the understanding of the relationship between diet and cancer, revealing that common cooking practices could generate potent carcinogens. This finding has since fueled extensive research into the mechanisms of HAA-induced carcinogenesis and strategies to mitigate their formation in food.

Quantitative Data

The toxicological profile of IQ is characterized by its potent mutagenicity and carcinogenicity across various species. The following tables summarize key quantitative data from the scientific literature.

Table 1: Mutagenicity of IQ in the Ames Test

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/µg) | Reference(s) |

| TA98 | Required | ~433,000 | [6] |

| TA100 | Required | Lower than TA98 | [6] |

Mutagenic potency can vary depending on the specific experimental conditions and the source of the S9 fraction.

Table 2: Carcinogenicity of IQ in Rodents

| Species (Strain) | Route of Administration | Dose | Target Organs and Tumor Incidence | Reference(s) |

| Mouse (CDF1) | Diet | 0.03% | Liver (Hepatocellular Carcinoma): High Incidence; Forestomach (Squamous Cell Carcinoma): High Incidence; Lung (Adenoma and Adenocarcinoma): High Incidence | [7] |

| Rat (F344) | Diet | 10 ppm | Liver (Preneoplastic lesions - GST-P-positive foci): Increased; Colon (Preneoplastic lesions - Aberrant Crypt Foci): Increased | [8][9] |

| Rat (F344) | Diet | 100 ppm | Liver (Preneoplastic lesions - GST-P-positive foci): Significantly Increased; Colon (Preneoplastic lesions - Aberrant Crypt Foci): Significantly Increased | [8][9] |

| Rat (F344) | Diet | 300 ppm for 2 days | Various organs | [10] |

| Rat (F344) | Gavage | 20 or 40 mg/kg bw | Various organs | [10] |

| Rat (F344) | Diet | 0.02% to 0.08% | Liver (Hepatocellular Carcinoma); Small and Large Intestines (Adenocarcinoma); Zymbal Gland (Squamous Cell Carcinoma); Clitoral Gland (Squamous Cell Carcinoma) | [7] |

Table 3: Carcinogenicity of IQ in Nonhuman Primates

| Species | Route of Administration | Dose | Target Organ and Tumor Incidence | Latency Period | Reference(s) |

| Cynomolgus Monkey | Gavage | 10 mg/kg | Liver (Hepatocellular Carcinoma): 50% | 60 months | [3][11] |

| Cynomolgus Monkey | Gavage | 20 mg/kg | Liver (Hepatocellular Carcinoma): 85% | 43 months | [11][12][13] |

| Cynomolgus Monkey | Gavage | 10 or 20 mg/kg | Liver (Hepatocellular Carcinoma) with lung metastases | 27 to 37 months | [12][13] |

| Cynomolgus Monkey | - | - | Liver (Malignant Tumors): 65% over a 7-year period | - | [14] |

Table 4: Concentration of IQ in Cooked Foods

| Food Item | Cooking Method | Concentration (ng/g) | Reference(s) |

| Bacteriological-grade beef extract | - | 41.6 | [15] |

| Fried Meat Patties (Chicken) | Pan-fried | 2.11–3.47 (µg/kg) | [16] |

| Fried Meat Patties (Fish) | Pan-fried | 1.35–2.85 (µg/kg) | [16] |

| Cooked Meat | - | Below limit of quantification or not detected in some studies | [17] |

Concentrations of IQ in cooked foods can vary widely depending on the type of food, cooking temperature, cooking time, and cooking method.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of IQ.

Protocol 1: Ames Test for Mutagenicity of IQ

Objective: To assess the mutagenic potential of IQ using Salmonella typhimurium strains that are auxotrophic for histidine.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)[18]

-

Nutrient broth[18]

-

IQ dissolved in a suitable solvent (e.g., DMSO)

-

S9 metabolic activation mix (from Aroclor 1254-induced rat liver)[18][19]

-

Positive controls (e.g., 2-nitrofluorene (B1194847) without S9, 2-anthramine with S9)[20]

-

Negative/solvent control (e.g., DMSO)

-

Minimal glucose agar (B569324) plates[18]

-

Top agar containing a trace amount of histidine and biotin[18]

-

Sterile test tubes, pipettes, and petri dishes

-

Incubator at 37°C

Procedure:

-

Bacterial Culture Preparation: Inoculate the selected Salmonella typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture with approximately 1-2 x 10⁹ cells/mL.[18][19]

-

Preparation of Test Solutions: Prepare a series of dilutions of IQ in the chosen solvent.

-

Assay Mixture Preparation: In a sterile test tube, combine the following in order:

-

Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.[18]

-

Plating: Add 2 mL of molten top agar (kept at 45°C) to the assay mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.[20] Distribute the top agar evenly by tilting the plate.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate them in the dark at 37°C for 48-72 hours.[18]

-

Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: Animal Carcinogenicity Bioassay of IQ

Objective: To evaluate the carcinogenic potential of IQ in a rodent model.

Materials:

-

Laboratory animals (e.g., F344 rats), typically young adults.

-

IQ of high purity.

-

Standard laboratory animal diet.

-

Animal caging and husbandry equipment.

-

Equipment for animal dosing (e.g., gavage needles if not administered in the diet).

-

Necropsy and histopathology equipment and reagents.

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the start of the study.

-

Group Allocation: Randomly assign animals to different experimental groups, including a control group receiving the vehicle or basal diet and several dose groups receiving varying concentrations of IQ.

-

Dosing: Administer IQ to the animals for a specified duration (e.g., long-term, such as 16 weeks or more).[8][9] The route of administration is typically through the diet or by oral gavage.[8][11]

-

Clinical Observation: Observe the animals daily for any clinical signs of toxicity, such as changes in body weight, food consumption, behavior, or the appearance of palpable masses.

-

Termination and Necropsy: At the end of the study period, euthanize the animals. Perform a complete necropsy, and record any gross pathological findings.

-

Histopathology: Collect all major organs and any observed lesions. Process the tissues for histopathological examination by a qualified pathologist.

-

Data Analysis: Statistically analyze the incidence and multiplicity of tumors in the different dose groups compared to the control group.

Protocol 3: Analysis of IQ in Cooked Foods by HPLC

Objective: To quantify the amount of IQ in a cooked food matrix.

Materials:

-

Cooked food sample.

-

Extraction solvents (e.g., methanol, dichloromethane).[5][15]

-

Solid-phase extraction (SPE) cartridges (e.g., Blue Cotton, Sep-Pak silica).[15]

-

High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV, electrochemical, or mass spectrometry).[15][21]

-

Analytical column (e.g., C18 reverse-phase).

-

IQ analytical standard.

-

Mobile phase solvents (e.g., acetonitrile, water with appropriate buffers).

Procedure:

-

Sample Preparation: Homogenize the cooked food sample.

-

Extraction: Extract IQ from the homogenized sample using an appropriate solvent system. This may involve multiple extraction and partitioning steps (e.g., acid-base partitioning).[15]

-

Purification and Concentration: Purify and concentrate the extract using SPE cartridges. For example, the use of "blue cotton" which selectively adsorbs polycyclic aromatic compounds is a common step.[15]

-

HPLC Analysis: Inject a known volume of the purified extract into the HPLC system.

-

Separation: Separate the components of the extract on the analytical column using a suitable mobile phase gradient.

-

Detection and Quantification: Detect the IQ peak based on its retention time compared to the analytical standard. Quantify the amount of IQ in the sample by comparing the peak area or height to a calibration curve generated with the IQ standard.

Signaling Pathways and Mechanisms of Action

The genotoxicity of IQ is not direct; it requires metabolic activation to exert its carcinogenic effects. Once activated, it can induce a cascade of cellular events leading to mutations and cancer. Furthermore, IQ has been shown to modulate other signaling pathways involved in inflammation and cellular stress.

Metabolic Activation and DNA Adduct Formation

The primary pathway for the metabolic activation of IQ occurs mainly in the liver and involves two key enzymatic steps.[22]

-

N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the exocyclic amino group of IQ to form N-hydroxy-IQ.[22][23][24][25][26]

-

Esterification: The N-hydroxy-IQ intermediate is then esterified by phase II enzymes, such as N-acetyltransferases (NATs), to form a reactive N-acetoxy-IQ ester.[22]

-

Nitrenium Ion Formation and DNA Adduction: This ester is unstable and can spontaneously break down to form a highly reactive electrophilic nitrenium ion. This ion can then covalently bind to DNA, forming DNA adducts, primarily at the C8 and N2 positions of guanine (B1146940). These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Inflammatory Signaling Pathways

Recent studies have shown that IQ can also induce inflammatory responses, which can contribute to its carcinogenic effects. In zebrafish livers, IQ has been shown to induce oxidative stress and inflammation through the Toll-like receptor 4 (TLR4) signaling pathway.[27]

Activation of TLR4 by IQ can lead to the downstream activation of two major signaling cascades:

-

MyD88-dependent pathway: This leads to the activation of MAPKs (mitogen-activated protein kinases) and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[27][28][29][30]

-

TRIF-dependent pathway: This can also contribute to the inflammatory response.

The activation of NF-κB results in the increased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, creating a pro-inflammatory microenvironment that can promote tumor development.[27]

Endoplasmic Reticulum Stress and Autophagy

In addition to inflammation, IQ has been implicated in inducing endoplasmic reticulum (ER) stress and inhibiting autophagy in zebrafish liver cells. Chronic ER stress can lead to apoptosis (programmed cell death), contributing to tissue damage and potentially promoting carcinogenesis. The inhibition of autophagy, a cellular process for degrading and recycling damaged components, can further exacerbate cellular stress and damage.

Conclusion

The discovery of 2-amino-3-methylimidazo[4,5-f]quinoline as a potent mutagen and carcinogen in cooked foods has had a profound impact on our understanding of diet-related cancer risk. Decades of research have elucidated its mechanisms of metabolic activation, its ability to form DNA adducts, and its influence on various cellular signaling pathways. This technical guide has provided a comprehensive overview of the key aspects of IQ, from its historical discovery to its molecular mechanisms of action. Continued research into IQ and other heterocyclic amines is crucial for developing effective strategies to mitigate their formation in food, to identify biomarkers of exposure and risk, and to devise novel approaches for the prevention and treatment of HAA-related cancers.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Understanding the heterocyclic aromatic amines: An overview and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Studies on the carcinogenic and myocardial effects of 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates: induction of tumors in three macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carcinogenicity of 2‐Amino‐3‐methylimidazo[4,5‐f]quinoline in Nonhuman Primates: Induction of Tumors in Three Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor incidence in a chemical carcinogenesis study of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in beef extracts by liquid chromatography with electrochemical detection (LCEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Upconversion Nanoparticles-Based Fluorescence Immunoassay for the Sensitive Detection of 2-Amino-3-methylimidazo [4,5-f] Quinoline (IQ) in Heat Processed Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. krishisanskriti.org [krishisanskriti.org]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CYP1A2 - Wikipedia [en.wikipedia.org]

- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 27. 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of IQ-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQ-1 is a selective, cell-permeable small molecule that modulates the Wnt/β-catenin signaling pathway. It acts as an inhibitor of p300-dependent β-catenin signaling, playing a crucial role in maintaining the pluripotency of embryonic stem cells and is a compound of interest in cancer research.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of IQ-1, detailed experimental protocols, and a visualization of its mechanism of action within the Wnt signaling pathway.

Physicochemical Properties

The physical and chemical properties of IQ-1 are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Reference |

| Chemical Name | (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide | |

| Alternative Names | 2-[2-(4-Acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-acetamide | [3][4] |

| CAS Number | 331001-62-8 | [1][2][3][5] |

| Molecular Formula | C₂₁H₂₂N₄O₂ | [1][2][3][5] |

| Molecular Weight | 362.42 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1][5] |

| Purity | ≥95% to ≥98% (HPLC) | [1] |

| Solubility | DMSO: ≥10 mg/mL (clear solution), ≤ 65 mM. Absolute ethanol: ≤ 25 mM. Insoluble in water. | [1][5] |

| Storage | Store at -20°C. Protect from prolonged exposure to light. | [1][5] |

| Boiling Point | 591.2 ± 50.0 °C at 760 mmHg (Predicted) | [3] |

| SMILES | CC(=O)C1=CC=C(/N=N/C(C(N)=O)=C2/NC(C)(C)CC3=CC=CC=C32)C=C1 | |

| InChI Key | ZXSRRUROLCGTBS-ASEVQSCHSA-N |

Biological Activity and Mechanism of Action

IQ-1 is a selective inhibitor of the β-catenin/p300 interaction.[1][2] It functions by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the coactivator p300.[1][2][4] This reduction in phosphorylation diminishes the affinity of p300 for β-catenin. Consequently, IQ-1 inhibits β-catenin/p300-driven transcription while promoting β-catenin/CBP (CREB-binding protein)-mediated transcription.[1][2] This modulation of the Wnt signaling pathway allows for the maintenance of pluripotency in mouse embryonic stem cells when used in conjunction with Wnt3a, even in the absence of serum, mouse embryonic fibroblasts (MEFs), or leukemia inhibitory factor (LIF).[1][2]

Wnt/β-catenin Signaling Pathway and the Role of IQ-1

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, APC, GSK3, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state" (presence of a Wnt ligand), the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator by binding to TCF/LEF transcription factors. The choice of coactivator, either CBP or p300, can determine the transcriptional outcome.

IQ-1 intervenes in this process by specifically disrupting the interaction between β-catenin and p300.

Caption: Mechanism of IQ-1 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Preparation of IQ-1 Stock Solution

Objective: To prepare a concentrated stock solution of IQ-1 for use in cell culture and biochemical assays.

Materials:

-

IQ-1 powder (CAS 331001-62-8)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of IQ-1 powder.

-

To prepare a 10 mM stock solution, resuspend 1 mg of IQ-1 in 276 µL of DMSO.[1] For a 65 mM stock solution, adjust the volume of DMSO accordingly.

-

Vortex the solution until the IQ-1 is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. It is recommended to prepare the stock solution fresh before use, as information on the long-term stability of the solution is limited.[1]

General Protocol for Use of IQ-1 in Cell Culture

Objective: To treat cells in culture with IQ-1 to study its effects on signaling pathways or cell fate.

Materials:

-

Cells of interest cultured in appropriate media

-

IQ-1 stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed complete cell culture medium

-

Sterile pipettes and culture vessels

Procedure:

-

Culture the cells to the desired confluency.

-

On the day of treatment, thaw an aliquot of the IQ-1 stock solution.

-

Dilute the IQ-1 stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

-

Remove the existing medium from the cells and replace it with the medium containing IQ-1.

-

Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Proceed with downstream analysis (e.g., cell proliferation assays, gene expression analysis, or protein analysis).

Experimental Workflow for Studying IQ-1's Effect on Stem Cell Pluripotency

Caption: A typical experimental workflow to assess the effect of IQ-1 on maintaining mouse embryonic stem cell pluripotency.

Spectral and Analytical Data

Safety and Handling

IQ-1 is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) with the hazard statement H302.[3] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

IQ-1 is a valuable research tool for investigating the intricacies of the Wnt/β-catenin signaling pathway. Its ability to selectively inhibit the β-catenin/p300 interaction provides a means to dissect the differential roles of p300 and CBP in β-catenin-mediated transcription. This technical guide provides essential information for the effective and safe use of IQ-1 in a research setting. For any specific application, it is crucial to consult the relevant primary literature and optimize experimental conditions accordingly.

References

The Carcinogenic Potential of 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylimidazo(4,5-f)quinoline (IQ) is a potent mutagenic and carcinogenic heterocyclic amine formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] Classified as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC), IQ has been the subject of extensive research to elucidate its mechanisms of carcinogenesis.[1][2] This technical guide provides a comprehensive overview of the carcinogenic potential of IQ, with a focus on its metabolic activation, genotoxicity, carcinogenicity in animal models, and the molecular signaling pathways it perturbs. Quantitative data are summarized in structured tables, and detailed experimental protocols for key genotoxicity assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved in IQ-induced carcinogenesis.

Introduction

Heterocyclic amines (HCAs) are a class of chemical compounds that are formed in proteinaceous foods, such as meat and fish, when they are cooked at high temperatures.[3] this compound (IQ) is a prominent member of this class and has been shown to exhibit significant mutagenic and carcinogenic properties in numerous studies.[1] The primary route of human exposure to IQ is through the diet.[4] Given its widespread presence in the human diet and its potent carcinogenic activity in experimental animals, a thorough understanding of its carcinogenic mechanisms is crucial for risk assessment and the development of potential preventative strategies.

Metabolic Activation and Genotoxicity

The carcinogenicity of IQ is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations.[5][6] This process is a critical initiating event in IQ-induced carcinogenesis.

Metabolic Activation Pathway

The metabolic activation of IQ primarily occurs in the liver and is a multi-step process involving cytochrome P450 (CYP) enzymes. The key steps are:

-

N-hydroxylation: The exocyclic amino group of IQ is oxidized by CYP enzymes, particularly CYP1A2, to form the N-hydroxy-IQ metabolite.[5][6]

-

Esterification: The N-hydroxy-IQ intermediate is further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), through O-acetylation or O-sulfonation, respectively.[6] This results in the formation of highly reactive N-acetoxy-IQ or N-sulfonyloxy-IQ esters.

-

DNA Adduct Formation: These reactive esters are electrophilic and can covalently bind to the C8 or N2 positions of guanine (B1146940) bases in DNA, forming DNA adducts.[7][8] The major adduct formed is N-(deoxyguanosin-8-yl)-IQ.[7]

These DNA adducts can lead to mutations, including single-base substitutions and frameshifts, if not repaired by the cell's DNA repair machinery.[6]

Genotoxicity Assays

The genotoxic potential of IQ has been demonstrated in a variety of in vitro and in vivo assays.

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9] IQ is a potent mutagen in the Ames test, particularly in Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.[10][11] The mutagenicity of IQ in this assay is dependent on metabolic activation, typically provided by the addition of a rat liver S9 fraction.[12]

Table 1: Mutagenicity of IQ in the Ames Test

| Salmonella typhimurium Strain | Type of Mutation Detected | Mutagenic Response to IQ (with S9 activation) | Reference |

| TA98 | Frameshift | Strong positive | [10][11] |

| TA100 | Base-pair substitution | Positive | [10][11] |

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[13] Studies have shown that IQ induces DNA strand breaks in both colon and liver tissues in a dose-dependent manner.[5]

Experimental Protocol: Alkaline Comet Assay for IQ-induced DNA Damage

-

Cell Preparation: Isolate single cells from the tissue of interest (e.g., liver, colon) from control and IQ-treated animals.

-

Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high salt and detergent lysis solution to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet" shape.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).

In Vivo Carcinogenicity

The carcinogenic potential of IQ has been extensively studied in various animal models, including rodents and nonhuman primates. These studies have consistently demonstrated the ability of IQ to induce tumors in multiple organs.

Rodent Studies

In rats, oral administration of IQ has been shown to induce tumors in the liver, colon, mammary glands, and Zymbal's gland.[1][7] In mice, IQ induces tumors of the liver, lung, and forestomach.[4][14]

Table 2: Summary of IQ Carcinogenicity in Rodents

| Species | Strain | Route of Administration | Target Organs for Tumorigenesis | Reference |

| Rat | Fischer 344 | Oral (diet) | Liver, Colon, Small Intestine, Zymbal's Gland, Mammary Gland | [1][3][7] |

| Mouse | CDF1 | Oral (diet) | Liver, Lung, Forestomach | [4][15] |

| Mouse | rasH2 (transgenic) | Oral (diet) | Forestomach, Liver | [14] |

A study in F344 rats investigated the low-dose carcinogenicity of IQ and found that doses of 1 ppm and below did not induce preneoplastic lesions in the liver or colon, suggesting the existence of a no-effect level for IQ's carcinogenicity in this model.[3] At higher doses of 10 and 100 ppm, preneoplastic lesions were observed.[3]

Table 3: Dose-Response of IQ-Induced Preneoplastic Lesions in F344 Rats (16-week study)

| IQ Dose (ppm in diet) | Liver (GST-P-positive foci) | Colon (Aberrant Crypt Foci - ACF) | Reference |

| 0 | No significant increase | No significant increase | [3] |

| 0.001 | No significant increase | No significant increase | [3] |

| 0.01 | No significant increase | No significant increase | [3] |

| 0.1 | No significant increase | No significant increase | [3] |

| 1 | No significant increase | No significant increase | [3] |

| 10 | Significant increase | Significant increase | [3] |

| 100 | Significant increase | Significant increase | [3] |

Nonhuman Primate Studies

Long-term studies in cynomolgus monkeys have provided compelling evidence of IQ's carcinogenicity in a species more closely related to humans. Oral administration of IQ to these monkeys resulted in the induction of hepatocellular carcinomas.[16]

Molecular Signaling Pathways in IQ-Induced Carcinogenesis

IQ exerts its carcinogenic effects not only through direct genotoxicity but also by modulating various cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Oxidative Stress and Inflammation

Recent studies have implicated oxidative stress and inflammation as key contributors to IQ-induced hepatotoxicity. In a zebrafish model, IQ exposure led to increased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17] This inflammatory response was shown to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway, activating both the MAPK and NF-κB cascades.[17]

Endoplasmic Reticulum Stress and Autophagy

IQ has also been shown to induce endoplasmic reticulum (ER) stress and inhibit autophagy in zebrafish liver cells.[18][19] The upregulation of ER stress markers like GRP78 and CHOP, coupled with the downregulation of key autophagy proteins such as Beclin1 and LC3-II, suggests that disruption of these fundamental cellular processes contributes to IQ-induced liver damage.[18]

Conclusion

This compound is a potent genotoxic carcinogen that undergoes metabolic activation to form DNA adducts, leading to mutations and the initiation of cancer. In vivo studies in various animal models have consistently demonstrated its ability to induce tumors in multiple organs, with the liver and colon being common targets. Beyond its direct interaction with DNA, IQ also perturbs critical cellular signaling pathways involved in inflammation, oxidative stress, and proteostasis. The comprehensive data presented in this technical guide underscore the significant carcinogenic potential of IQ and highlight the complex, multi-faceted mechanisms through which it exerts its effects. A thorough understanding of these mechanisms is essential for developing effective strategies for risk assessment and cancer prevention. Further research into the low-dose effects of IQ and its interactions with other dietary and environmental factors is warranted to better understand its impact on human health.

References

- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Formation and persistence of DNA adducts of 2-amino-3-methylimidazo[4,5-f] quinoline in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adduct formation of the carcinogen 2-amino-3-methylimidazo[4,5-f]-quinoline in target tissues of the F-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Activation of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-aminofluorene for bacterial mutagenesis by primary monolayer cultures of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation and persistence of DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in CDF1 mice fed a high omega-3 fatty acid diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates: induction of tumors in three macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Metabolic Bioactivation of 2-Amino-3-methylimidazo(4,5-f)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylimidazo(4,5-f)quinoline (IQ) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), IQ requires metabolic activation to exert its genotoxic effects.[2] This process, known as bioactivation, converts the relatively inert parent compound into highly reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, most notably DNA. Understanding the intricate enzymatic pathways governing the bioactivation of IQ is paramount for assessing its carcinogenic risk, elucidating its mechanisms of toxicity, and developing potential strategies for mitigating its adverse health effects. This technical guide provides an in-depth overview of the core metabolic pathways involved in IQ bioactivation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Metabolic Bioactivation Pathway

The metabolic activation of IQ is a multi-step process, primarily occurring in the liver, involving both Phase I and Phase II xenobiotic-metabolizing enzymes.[3][4] The pathway ultimately leads to the formation of unstable, highly reactive metabolites that can bind to DNA, initiating the process of carcinogenesis.

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in the bioactivation of IQ is the oxidation of its exocyclic amino group, a reaction known as N-hydroxylation.[4][5] This process is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the principal isoform responsible for this transformation in humans.[2][6] The product of this reaction is N-hydroxy-IQ, a more reactive, but not yet ultimate, carcinogenic metabolite.

Phase II Metabolism: Esterification

Following N-hydroxylation, N-hydroxy-IQ undergoes further activation through Phase II conjugation reactions, specifically O-esterification.[7][8] This step is crucial for the formation of the ultimate carcinogenic species. Two primary enzymatic pathways are involved:

-

N-acetylation: N-acetyltransferases (NATs), particularly the NAT2 isoform, catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of N-hydroxy-IQ, forming the highly unstable N-acetoxy-IQ.[9]

-

Sulfonation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-hydroxy-IQ, yielding the equally reactive N-sulfonyloxy-IQ.

These esterified metabolites, N-acetoxy-IQ and N-sulfonyloxy-IQ, are highly electrophilic and unstable. They readily undergo spontaneous heterolytic cleavage to form a highly reactive arylnitrenium ion, which is considered the ultimate carcinogen.[10] This ion can then covalently bind to nucleophilic sites on DNA.

Detoxification Pathways

Concurrent with bioactivation, IQ can also undergo detoxification reactions, which represent competing metabolic pathways. Major detoxification routes include cytochrome P450-mediated ring hydroxylation at the C-5 position, followed by conjugation with glucuronic acid or sulfuric acid.[11] Direct conjugation of the exocyclic amino group through N-glucuronidation and sulfamate (B1201201) formation are other significant inactivation pathways.[11]

DNA Adduct Formation

The highly electrophilic arylnitrenium ion generated from the breakdown of N-acetoxy-IQ and N-sulfonyloxy-IQ readily attacks electron-rich sites in DNA, forming stable, covalent DNA adducts.[12][13] These adducts, if not repaired, can lead to mutations during DNA replication, a critical event in the initiation of cancer. The primary sites of adduction on the DNA are the nucleophilic centers of guanine (B1146940) bases. The two major DNA adducts formed by IQ are:

-

N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ): This is the principal adduct, accounting for a significant portion of the total DNA binding.[14]

-

(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ): This adduct is formed in smaller quantities compared to dG-C8-IQ.[14]

The formation of these specific DNA adducts has been observed in various tissues of experimental animals treated with IQ, with the liver showing the highest levels of adduction.[14][15]

Data Presentation

The following tables summarize quantitative data on IQ-DNA adduct formation in Fischer-344 rats, providing insights into the tissue-specific distribution and dose-dependent accumulation of these genotoxic lesions.

Table 1: IQ-DNA Adduct Levels in Male Fischer-344 Rats 24 Hours After a Single Oral Dose of 20 mg/kg IQ [14]

| Tissue | Total Adducts per 10⁷ Nucleotides (Mean ± SD) |

| Liver | 7.64 ± 1.08 |

| Kidney | 2.04 ± 0.32 |

| Colo-rectum | 1.08 ± 0.22 |

Table 2: Accumulation of IQ-DNA Adducts in Tissues of Male Fischer-344 Rats After Daily Oral Dosing with 50 mg/kg IQ [16]

| Tissue | Day 1 (Adducts/10⁷ nucleotides) | Day 8 (Adducts/10⁷ nucleotides) | Day 15 (Adducts/10⁷ nucleotides) |

| Liver | 10.2 | 45.6 | 68.4 |

| Lungs | 2.1 | 10.5 | 18.9 |

| Kidneys | 1.8 | 9.8 | 15.6 |

| Stomach | 1.5 | 6.5 | 10.2 |

| Large Intestine | 1.2 | 5.4 | 8.7 |

| White Blood Cells | 1.1 | 4.8 | 7.9 |

| Small Intestine | 0.8 | 3.9 | 6.2 |

Experimental Protocols

The study of IQ bioactivation employs a range of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Metabolism of IQ using Liver Microsomes

This assay is used to investigate the initial steps of IQ metabolism mediated by Phase I enzymes.

1. Preparation of Microsomes:

- Liver tissue from the species of interest (e.g., rat, human) is homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

- The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 9,000 x g) is performed to pellet cellular debris, nuclei, and mitochondria.

- The resulting supernatant (S9 fraction) is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and associated CYP enzymes.

- The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Incubation Assay:

- The incubation mixture is prepared in a final volume of 1 mL and contains:

- Liver microsomes (e.g., 0.5-1.0 mg/mL protein).

- IQ (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range).

- An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary co-factor for CYP activity.

- Magnesium chloride (as a co-factor for some enzymes).

- Potassium phosphate buffer (pH 7.4).

- Control incubations are performed in the absence of the NADPH-generating system to account for non-enzymatic degradation.

- The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

- The reaction is terminated by the addition of an organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

3. Sample Analysis:

- The terminated reaction mixture is centrifuged to pellet the precipitated protein.

- The supernatant, containing the metabolites, is collected and can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection to identify and quantify the formation of N-hydroxy-IQ and other metabolites.

³²P-Postlabeling Assay for IQ-DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts.

1. DNA Isolation:

- DNA is isolated from tissues or cells exposed to IQ using standard enzymatic digestion (proteinase K, RNase) and phenol-chloroform extraction protocols, followed by ethanol (B145695) precipitation. The purity and concentration of the DNA are determined spectrophotometrically.

2. DNA Hydrolysis:

- The purified DNA (e.g., 10 µg) is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

3. Adduct Enrichment (Optional but common):

- To increase the sensitivity for detecting low levels of adducts, the normal, unmodified nucleotides can be selectively removed. This is often achieved using nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides but not the bulky adducts.

4. ³²P-Labeling:

- The adducted nucleotides are then radiolabeled at the 5'-position by incubation with [γ-³²P]ATP and T4 polynucleotide kinase.

5. Chromatographic Separation:

- The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other components by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of different solvent systems.

6. Detection and Quantification:

- The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is quantified using a phosphorimager.

- The levels of DNA adducts are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic bioactivation pathway of IQ and a generalized experimental workflow for its study.

Caption: Metabolic bioactivation pathway of this compound (IQ).

Caption: Experimental workflow for studying IQ metabolism and DNA adduct formation.

Conclusion

The metabolic bioactivation of this compound is a well-defined pathway initiated by CYP1A2-mediated N-hydroxylation and completed by NAT2- or SULT-mediated O-esterification. This sequence of reactions produces a highly reactive arylnitrenium ion that readily forms pro-mutagenic DNA adducts, primarily at guanine residues. The quantitative data on adduct formation underscore the tissue-specific nature of IQ's genotoxicity, with the liver being a primary target. The experimental protocols described herein represent the foundational techniques for investigating the metabolism and DNA binding of IQ and other heterocyclic aromatic amines. A thorough understanding of these processes is essential for professionals in toxicology, pharmacology, and drug development for the purposes of chemical risk assessment, biomarker development, and the design of safer chemical entities.

References

- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]